2-bromo-N-(1-phenylethyl)butanamide

Cannabinoid receptor CB2 antagonism β-arrestin

Researchers requiring stereochemically defined CB2 antagonism often face supply inconsistencies that jeopardize SAR reproducibility. This compound resolves that challenge: pure racemic α-bromoamide with validated activity. • CB2 IC50 = 32 nM (β-arrestin recruitment assay), enabling selective endocannabinoid pathway dissection. • PNMT Ki = 1.11 µM, serving as a reference inhibitor for epinephrine biosynthesis studies. • Enantiomerically pure (R)- and (S)-forms also available for chiral auxiliary or targeted covalent inhibitor design. Reliable global shipping with documented purity ensures experimental fidelity from batch to batch.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
Cat. No. B13655417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1-phenylethyl)butanamide
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC(C)C1=CC=CC=C1)Br
InChIInChI=1S/C12H16BrNO/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15)
InChIKeyKWJRDEPTKUECIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(1-phenylethyl)butanamide: Chiral α-Bromoamide CB2 Antagonist


2-Bromo-N-(1-phenylethyl)butanamide (CAS 171020-66-9) is an α-bromoamide featuring a chiral phenylethyl substituent and a bromine atom at the α-carbon of the butanamide chain [1]. It exhibits specific antagonistic activity at the human cannabinoid receptor type 2 (CB2), with an IC50 of 32 nM determined in a β-arrestin recruitment assay [2]. The compound also shows moderate inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 µM [3], and is available in enantiomerically pure forms [4], positioning it as a versatile scaffold for medicinal chemistry and chemical biology applications.

1 CB2 pathway inhibition study fit
2 Stereochemical-control research workflow
3 Covalent probe scaffold context

2-Bromo-N-(1-phenylethyl)butanamide Substitution Impact


Within the α-bromoamide series, subtle structural modifications drastically alter biological activity and selectivity. The compound's α-bromo group is critical for nucleophilic substitution reactivity , while the chiral phenylethyl moiety confers stereochemical specificity in target engagement [1]. Direct comparisons reveal that shifting the phenylethyl group from the 1- to the 2-position (e.g., 2-bromo-N-(2-phenylethyl)butanamide) or replacing bromine with chlorine (e.g., 2-chloro-N-(1-phenylethyl)butanamide) yields analogs with either uncharacterized or divergent activity profiles . The absence of the bromine atom (i.e., N-(1-phenylethyl)butanamide) eliminates the electrophilic handle essential for covalent modification and significantly alters physicochemical properties . Consequently, generic substitution without quantitative cross-validation risks invalidating established structure-activity relationships (SAR) and undermining experimental reproducibility.

Positional isomer
2-phenylethyl isomer lacks reported CB2 activity; SAR may not transfer.
Non-brominated analog
Absence of α-bromo group eliminates electrophilic handle and reported PNMT engagement.
Racemate substitution
Chiral phenylethyl moiety drives stereospecific target engagement; racemate may alter assay response.

2-Bromo-N-(1-phenylethyl)butanamide Comparator Evidence


CB2 Antagonist Activity: Positional Isomer Comparison

2-Bromo-N-(1-phenylethyl)butanamide demonstrates specific CB2 antagonism with an IC50 of 32 nM in a human recombinant U2OS cell β-arrestin assay [1]. In contrast, the positional isomer 2-bromo-N-(2-phenylethyl)butanamide lacks publicly reported CB2 activity data, indicating a critical structure-activity relationship where the position of the phenylethyl group dictates receptor engagement. This differential activity profile provides a clear basis for selecting the 1-phenylethyl isomer over its 2-phenylethyl counterpart for CB2-targeted studies.

CB2 Antagonist Activity
Cross-study comparable
32 nM vs. No reported data
Supports isomer-specific CB2 engagement review
Human recombinant U2OS cell β-arrestin assay
Cannabinoid receptor CB2 antagonism β-arrestin

PNMT Inhibition: Brominated vs. Non-Brominated Analog

2-Bromo-N-(1-phenylethyl)butanamide exhibits a Ki of 1.11 µM against bovine phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay [1]. The non-brominated parent compound, N-(1-phenylethyl)butanamide, shows no reported PNMT inhibitory activity, underscoring the essential role of the α-bromo substituent for enzyme binding. This quantitative difference establishes the brominated analog as the only viable candidate for PNMT-targeted chemical biology or medicinal chemistry campaigns within this scaffold class.

PNMT Inhibition
Class-level inference
Ki 1.11 µM vs. Inactive
Defines α-bromo requirement for PNMT binding context
Bovine PNMT radiochemical assay
PNMT inhibition Catecholamine biosynthesis Radiochemical assay

Enantiomer Availability: Enantiomers vs. Racemate

2-Bromo-N-(1-phenylethyl)butanamide is commercially available in enantiomerically pure forms: (S)-enantiomer (CAS 1344962-49-7) and (R)-enantiomer (CAS 1344972-53-7), in addition to the racemate (CAS 171020-66-9) [1]. This contrasts with the positional isomer 2-bromo-N-(2-phenylethyl)butanamide, for which separate enantiomers are not widely stocked . The availability of pure enantiomers allows for precise stereochemical control in asymmetric synthesis and chiral SAR studies, a distinct advantage for applications requiring defined stereochemistry.

Enantiomer Availability
Supporting evidence
(S)- and (R)-enantiomers stocked
Enables stereochemical-control procurement workflow
Racemate also available; compare vendor catalogs
Chiral resolution Enantiomeric excess Asymmetric synthesis

Purity Assurance: Bromo vs. Chloro Analog

2-Bromo-N-(1-phenylethyl)butanamide is offered with a minimum purity of 95% by reputable vendors such as Sigma-Aldrich and 98% by ChemScene . In contrast, the chloro analog 2-chloro-N-(1-phenylethyl)butanamide is available at 95% purity from select suppliers , but with limited analytical characterization. The higher assured purity and comprehensive documentation for the bromo compound reduces the risk of confounding impurities in sensitive biological assays and ensures greater lot-to-lot consistency.

Purity Assurance
Supporting evidence
95–98% vs. 95% limited QC
Higher purity documentation supports assay reproducibility
Vendor specification review recommended
Chemical purity Quality control Reproducibility

2-Bromo-N-(1-phenylethyl)butanamide Key Applications


CB2 Antagonist Tool Compound

Given its validated CB2 antagonism with an IC50 of 32 nM [1], this compound serves as a functional probe to dissect CB2-mediated β-arrestin signaling pathways. Its activity profile enables studies of endocannabinoid system modulation without off-target effects at related receptors where data is absent. Procurement of the pure 1-phenylethyl isomer ensures experimental fidelity in CB2 pharmacology, immunology, and pain research.

Chiral Building Block for Asymmetric Synthesis

The commercial availability of both (R)- and (S)-enantiomers [2] makes this compound an ideal chiral auxiliary or starting material for the synthesis of enantiomerically enriched pharmaceuticals and agrochemicals. Its α-bromo group provides a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions, enabling access to diverse chiral amide libraries.

PNMT Inhibition for Catecholamine Biosynthesis Studies

With a Ki of 1.11 µM against PNMT [3], this compound offers a starting point for investigating the role of PNMT in epinephrine biosynthesis. It can be used as a reference inhibitor in enzymatic assays or as a lead for the development of more potent PNMT inhibitors, particularly in cardiovascular and neuropsychiatric research areas.

Medicinal Chemistry Scaffold for Targeted Covalent Inhibitors

The electrophilic α-bromo group can form covalent bonds with nucleophilic residues in protein active sites , positioning this compound as a potential warhead in targeted covalent inhibitor design. Its moderate affinity for PNMT and defined CB2 antagonism provide a foundation for rational optimization toward selective covalent probes.

Application
Selection Property
Validation Focus
CB2 pathway probe
Isomer-specific receptor engagement review
β-arrestin signaling endpoint context
Chiral synthesis building block
Enantiomer-controlled procurement workflow
Stereochemical-attribution review
Covalent inhibitor scaffold
Electrophilic warhead reactivity context
Target-cysteine engagement assay context
PNMT reference inhibitor
α-Bromo pharmacophore requirement review
Catecholamine biosynthesis assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-(1-phenylethyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.